NMDA Receptor Binding Affinity: (R)-Lanicemine vs. Ketamine
(R)-Lanicemine exhibits approximately 3.7- to 14-fold lower NMDA receptor binding affinity compared to ketamine, establishing its utility as a low-affinity comparator in NMDA antagonist studies [1]. This differentiation is critical for experiments requiring graded NMDA receptor occupancy without the high-potency blockade characteristic of ketamine.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.56–2.1 μM |
| Comparator Or Baseline | Ketamine: 0.15 μM |
| Quantified Difference | 3.7- to 14-fold lower affinity |
| Conditions | Radioligand binding assay |
Why This Matters
Lower binding affinity provides a wider dosing window for partial NMDA receptor modulation without complete channel blockade, enabling nuanced pharmacological interrogation.
- [1] Sanacora G, Smith MA, Pathak S, et al. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects. Mol Psychiatry. 2014;19(9):978-985. Table 1: Comparative NMDA channel binding and trapping profiles. View Source
